molecular formula C10H7BrN2O3 B13083091 5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid

5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B13083091
M. Wt: 283.08 g/mol
InChI Key: UVQGNJOVPDYGOA-UHFFFAOYSA-N
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Description

5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid is a chemical compound that belongs to the oxazole family This compound is characterized by the presence of an amino group, a bromophenyl group, and a carboxylic acid group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-bromobenzoyl chloride with glycine in the presence of a base can yield the desired oxazole derivative. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro-oxazole derivatives, while reduction of the bromophenyl group can produce phenyl-oxazole derivatives.

Scientific Research Applications

5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-(2-chlorophenyl)-1,3-oxazole-4-carboxylic acid
  • 5-Amino-2-(2-fluorophenyl)-1,3-oxazole-4-carboxylic acid
  • 5-Amino-2-(2-methylphenyl)-1,3-oxazole-4-carboxylic acid

Uniqueness

5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This unique feature can be exploited in the design of new compounds with specific properties.

Properties

Molecular Formula

C10H7BrN2O3

Molecular Weight

283.08 g/mol

IUPAC Name

5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H7BrN2O3/c11-6-4-2-1-3-5(6)9-13-7(10(14)15)8(12)16-9/h1-4H,12H2,(H,14,15)

InChI Key

UVQGNJOVPDYGOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=C(O2)N)C(=O)O)Br

Origin of Product

United States

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